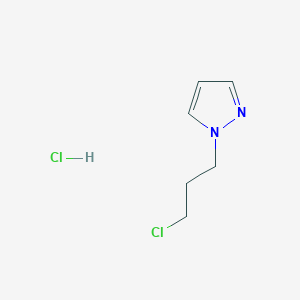

1-(3-Chloropropyl)-1H-pyrazole hydrochloride

描述

Molecular Structure and Physical Properties

1-(3-Chloropropyl)-1H-pyrazole hydrochloride possesses the molecular formula C₆H₁₀Cl₂N₂ with a molecular weight of 181.06 grams per mole. The compound structure features a pyrazole heterocycle, which consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2. The chloropropyl substituent is attached via a nitrogen-carbon bond to the N-1 position of the pyrazole ring, creating a three-carbon chain terminated with a chlorine atom. The hydrochloride salt form indicates the presence of an additional chloride ion associated with the protonated form of the compound.

The structural identification of this compound utilizes several standard chemical nomenclature systems and identifiers. The Chemical Abstracts Service registry number for this compound is 1255717-98-6, which serves as a unique identifier in chemical databases. Alternative registry numbers include 405939-73-3, which may represent different salt forms or registration variations. The International Union of Pure and Applied Chemistry name for this compound is 1-(3-chloropropyl)pyrazole;hydrochloride, reflecting the systematic naming conventions for heterocyclic compounds with alkyl substituents.

Table 1: Chemical Identifiers and Properties of this compound

The parent compound of this compound is 1-(3-chloropropyl)-1H-pyrazole, which carries the PubChem Compound Identifier 15040020. This parent compound represents the neutral form without the hydrochloride salt, having the molecular formula C₆H₉ClN₂. The relationship between the parent compound and the hydrochloride salt illustrates the common practice in pharmaceutical and chemical industries of converting basic nitrogen-containing compounds into their corresponding salt forms to improve stability, solubility, and handling characteristics.

Stereochemical and Conformational Considerations

The molecular structure of this compound presents specific stereochemical features that influence its three-dimensional arrangement in space. The pyrazole ring system maintains planarity due to its aromatic character, with all ring atoms lying essentially in the same plane. The chloropropyl substituent extends from the ring system, creating a flexible chain that can adopt various conformational arrangements depending on environmental conditions and intermolecular interactions.

The presence of the chlorine atom at the terminal position of the propyl chain introduces additional considerations for molecular geometry and reactivity. Chlorine substituents are known to influence both the electronic distribution within molecules and the potential for intermolecular interactions through halogen bonding mechanisms. The specific positioning of the chlorine atom three carbons away from the pyrazole ring provides sufficient distance to minimize direct electronic effects on the aromatic system while maintaining the potential for the chlorine to participate in chemical transformations.

属性

IUPAC Name |

1-(3-chloropropyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPITCVCAOUVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-73-3 | |

| Record name | 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Alkylation of Pyrazole with 1-Bromo-3-chloropropane

One common approach involves the alkylation of a pyrazole derivative with 1-bromo-3-chloropropane under strongly basic conditions. For example, a procedure reported in a synthetic study describes:

- Starting with a protected pyrazole derivative such as 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

- The pyrazole nitrogen is deprotonated using n-butyllithium (n-BuLi) at -78 °C in tetrahydrofuran (THF) under nitrogen atmosphere.

- The resulting pyrazolide anion is then reacted with 1-bromo-3-chloropropane (2 equivalents) added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred overnight.

- Work-up involves quenching with water, extraction, washing, and drying to isolate the alkylated pyrazole intermediate.

This method efficiently introduces the 3-chloropropyl group on the pyrazole nitrogen.

Considerations and Limitations

- The use of n-BuLi requires strict anhydrous and oxygen-free conditions and low temperature (-78 °C), which complicates scale-up.

- The alkylating agent 1-bromo-3-chloropropane is commercially available but must be handled carefully due to its reactivity.

- The reaction typically yields the neutral alkylated pyrazole, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Cyclization Route from Hydrazinopyridine Derivatives

An alternative synthetic route involves cyclization reactions starting from hydrazinopyridine dihydrochloride and dialkyl maleates, followed by chlorination and decarboxylation steps:

Multi-Step Synthesis Process

- Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate yields an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.

- Chlorination transforms this intermediate into alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Oxidation converts it to alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis in aqueous hydrochloric acid produces the corresponding carboxylic acid hydrochloride salt.

- Finally, decarboxylation in the presence of copper(II) oxide in polar aprotic solvents (e.g., N,N-dimethylformamide) at 80–140 °C yields the desired 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

This process is notable for:

- Avoiding the direct use of 3-chloropyrazole, which is difficult to prepare and isolate.

- Employing copper(II) oxide as a unique decarboxylation catalyst, which is essential for the reaction to proceed.

- Producing the hydrochloride salt during the hydrolysis step, facilitating isolation and purification.

Challenges

- The multi-step nature and use of several reagents can complicate the process.

- The yields may be moderate due to the complexity of transformations.

- Requires careful control of reaction conditions, especially during chlorination and decarboxylation.

Synthesis via Claisen Condensation and Cyclization (Green Chemistry Approach)

A more recent and environmentally friendly synthesis involves:

Claisen Condensation to Form 2,4-Dioxobutyrate

- Pyruvate ester and formate ester undergo Claisen condensation under alkaline conditions in an organic solvent to form 2,4-dioxobutyrate metal salt.

- Acidification in a second organic solvent yields 2,4-dioxobutyrate.

Condensation with 2-Hydrazino-3-chloropyridine

- The 2,4-dioxobutyrate is then condensed with 2-hydrazino-3-chloropyridine in the presence of a catalyst in an organic solvent.

- This reaction forms 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate ester, a close analogue to the target compound.

Advantages

- The raw materials are inexpensive and readily available.

- The process avoids toxic reagents traditionally used, reducing equipment corrosion and health hazards.

- The reaction conditions are mild, with low energy consumption.

- The method produces minimal waste (“three wastes” emission is low), favoring industrial scalability and green chemistry principles.

Limitations

- The method requires the use of strong bases such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi), which must be handled under anhydrous and low-temperature conditions (-78 °C).

- These reagents increase the cost and complexity of industrial production.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation with n-BuLi | Pyrazole, n-BuLi, 1-bromo-3-chloropropane, THF, -78 °C | Straightforward alkylation, good regioselectivity | Requires strict anhydrous, low-temp conditions; hazardous reagents |

| Cyclization from Hydrazinopyridine | 3-hydrazinopyridine dihydrochloride, dialkyl maleate, chlorination, CuO decarboxylation | Avoids difficult 3-chloropyrazole intermediate; unique decarboxylation catalyst | Multi-step, moderate yields, complex purification |

| Claisen Condensation + Cyclization | Pyruvate ester, formate ester, 2-hydrazino-3-chloropyridine, LDA, n-BuLi | Green chemistry, mild conditions, low waste | Use of strong bases requiring low-temp, anhydrous conditions; higher cost |

Research Findings and Industrial Considerations

- The cyclization route with copper(II) oxide-catalyzed decarboxylation has been patented and demonstrates a novel approach to overcome difficulties in isolating pure products and improving yields.

- The Claisen condensation method emphasizes green chemistry principles, reducing toxic waste and operational hazards, making it attractive for industrial scale despite reagent costs.

- Direct alkylation remains a classical approach but is less favored industrially due to handling issues of pyrophoric reagents and temperature control.

化学反应分析

1-(3-Chloropropyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Chemical Properties

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is synthesized through the reaction of 4-methyl-1H-pyrazole with 3-chloropropyl chloride. The resulting compound is characterized by its molecular formula and a hydrochloride salt form, which enhances its solubility and stability in various solvents . The synthesis process typically involves halogenation and subsequent reactions that optimize yield and purity.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating parasitic infections such as Chagas disease, caused by Trypanosoma cruzi. Research indicates that certain pyrazole derivatives exhibit significant trypanocidal activity, with IC50 values indicating effective inhibition of parasite growth . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole structure can enhance biological efficacy, making it a candidate for further development as an antiparasitic agent.

Anticancer Potential

The compound's derivatives have also been investigated for their anticancer properties. Studies reveal that specific pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This potential is attributed to their ability to target specific cellular pathways involved in tumor growth .

Agricultural Applications

This compound has been explored for its pesticidal properties. The compound is part of a broader category of pyrazole-based pesticides that demonstrate effectiveness against various agricultural pests. The synthesis of such compounds often involves modifications to enhance selectivity and reduce toxicity to non-target organisms, thereby improving agricultural sustainability .

Development of Antiparasitic Agents

A notable study focused on optimizing pyrazole derivatives for treating Chagas disease demonstrated that compounds similar to this compound showed promising results in vitro against T. cruzi amastigotes. The study emphasized the need for further preclinical studies to evaluate the efficacy and safety profiles of these compounds in vivo .

Pesticide Formulations

In agricultural research, formulations containing pyrazole derivatives have been tested for their effectiveness against common pests. These studies often compare the efficacy of different synthetic routes and formulations, assessing factors such as environmental impact and pest resistance development .

作用机制

The mechanism of action of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain. The compound may also interact with neurotransmitter receptors, affecting neurological pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(3-Chloropropyl)-1H-pyrazole hydrochloride and related compounds:

Key Observations:

- Heterocyclic Core Differences: Pyrazole (target compound) and imidazole () both feature five-membered aromatic rings with two nitrogen atoms. Piperidine (6-membered), azepane (7-membered), and pyrrolidine (5-membered) are saturated amine rings. Smaller rings (e.g., pyrrolidine) exhibit greater steric constraints, influencing reaction kinetics .

Substituent Effects :

- The 3-chloropropyl chain is common across all compounds, but its interaction with the heterocycle varies. For example, in piperazine derivatives (), the chain facilitates electrophilic substitution reactions due to the electron-withdrawing chlorine atom .

- Bulkier substituents, such as cyclopropyl groups (), reduce solubility but enhance lipophilicity, which is critical for membrane permeability in drug design .

生物活性

1-(3-Chloropropyl)-1H-pyrazole hydrochloride (CAS No. 1255717-98-6) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

-

Antimicrobial Properties

Pyrazole derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with a pyrazole core can inhibit various bacterial strains, including E. coli and S. aureus. The presence of substituents such as chlorine enhances their antimicrobial potency due to increased lipophilicity and improved membrane penetration . -

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . -

Anticancer Activity

Pyrazole derivatives are being investigated for their anticancer properties. In chick chorioallantoic membrane assays, certain pyrazole compounds have shown the ability to block angiogenesis and tumor growth effectively . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. -

Trypanocidal Activity

Recent studies have highlighted the potential of pyrazole derivatives in treating Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against intracellular amastigotes, suggesting promising trypanocidal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. For this compound:

- Chlorine Substitution : The presence of chlorine at the propyl chain enhances antimicrobial and anti-inflammatory activities.

- Alkyl Chain Length : Variations in the alkyl chain length can affect lipophilicity and biological activity.

- Functional Groups : Additional functional groups can be introduced to optimize pharmacokinetic properties and increase selectivity for specific biological targets .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

常见问题

(Basic) What are the recommended synthetic routes for 1-(3-Chloropropyl)-1H-pyrazole hydrochloride, and what critical parameters influence yield?

Answer: The compound is synthesized via alkylation of 1H-pyrazole with 3-chloropropyl halides (e.g., 3-chloropropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key parameters include:

- Stoichiometric control to prevent di-alkylation by maintaining a 1:1 molar ratio of pyrazole to alkylating agent.

- Reaction time optimization (typically 12–24 hours) to balance yield and purity.

- Post-synthesis salt formation via HCl gas bubbling or treatment with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt .

(Basic) Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution at the pyrazole N1 position (δ ~8.5 ppm for pyrazole protons) and chloropropyl chain integration .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the expected mass-to-charge ratio (e.g., m/z 205.07 for C₆H₁₀Cl₂N₂) .

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) mobile phases achieve ≥98% purity, critical for pharmacological studies .

- Elemental analysis : Confirms stoichiometry of the hydrochloride salt (e.g., Cl⁻ content) .

(Advanced) How can researchers address regioselectivity challenges during N-alkylation of pyrazole to avoid undesired isomers?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring N1-alkylation over N2 .

- Base strength : Sterically hindered bases (e.g., DBU) reduce competing side reactions.

- Kinetic control : Shorter reaction times (6–8 hours) at 50–60°C suppress thermodynamically driven N2-alkylation.

- Computational modeling : Density Functional Theory (DFT) predicts regioselectivity by comparing activation energies of N1 vs. N2 pathways .

(Advanced) What strategies resolve discrepancies in impurity profiling when analyzing batch samples?

Answer:

- Orthogonal LC-MS/MS : Identifies co-eluting impurities (e.g., di-alkylated by-products or hydrolyzed intermediates) via fragmentation patterns .

- Spiking with reference standards : Compounds like trazodone-related impurities (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) aid retention time matching .

- Quantitative NMR (qNMR) : Absolute quantification of unresolved peaks using internal standards (e.g., maleic acid) .

(Advanced) How does the hydrochloride salt form impact stability under accelerated degradation conditions?

Answer:

- Hygroscopicity : Dynamic vapor sorption (DVS) shows deliquescence above 75% relative humidity (RH), necessitating storage in desiccators .

- Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with HCl loss confirmed by FTIR gas-phase analysis.

- pH-dependent hydrolysis : Stability screens (pH 1–9) reveal degradation at pH >7, requiring pH-controlled formulations for long-term storage .

(Advanced) What methodologies validate the compound’s role in catalytic or pharmacological mechanisms?

Answer:

- Kinetic studies : Monitor reaction rates in catalytic applications (e.g., Suzuki-Miyaura coupling) using ³¹P NMR to track ligand behavior .

- Receptor binding assays : Competitive radioligand displacement (e.g., using ³H-labeled tracers) quantifies affinity for targets like serotonin transporters .

- Molecular docking : Computational models (AutoDock Vina) predict binding poses in enzyme active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。